Potassium 4-dodecylbenzenesulfonate

Description

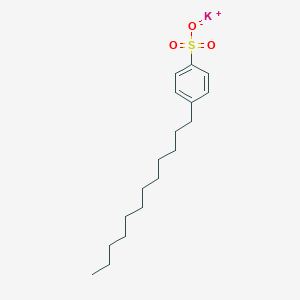

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;4-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.K/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h13-16H,2-12H2,1H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZUNXUUYQKGKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065786 | |

| Record name | Potassium 4-dodecylbenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14564-74-0 | |

| Record name | Potassium 4-dodecylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014564740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-dodecyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium 4-dodecylbenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM 4-DODECYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVV6B5042W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Isolation Methodologies

Elucidation of Sulfonation Reaction Pathways

The primary step in the synthesis of potassium 4-dodecylbenzenesulfonate is the sulfonation of dodecylbenzene (B1670861). This reaction is a classic example of electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene (B151609) ring.

Electrophilic Aromatic Substitution Mechanisms in Dodecylbenzene Sulfonation

The sulfonation of dodecylbenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com In this multi-step process, the aromatic ring acts as a nucleophile, attacking a potent electrophile. masterorganicchemistry.com This initial attack is the rate-determining step as it temporarily disrupts the aromaticity of the ring, leading to the formation of a carbocation intermediate known as a benzenium ion or a σ-complex. libretexts.org In the subsequent fast step, a weak base removes a proton from the carbon atom bonded to the new substituent, which restores the aromaticity of the ring and yields the final product. masterorganicchemistry.com

The dodecyl group, being an alkyl group, is an activating group and an ortho-, para-director. This means it increases the rate of the electrophilic aromatic substitution reaction compared to benzene and directs the incoming electrophile to the positions ortho and para to itself. The para position is sterically less hindered, making 4-dodecylbenzenesulfonic acid the major product. wikipedia.org

Investigation of Sulfonating Agents and Reaction Kinetics

Various sulfonating agents can be employed for the sulfonation of dodecylbenzene, with sulfur trioxide (SO₃) and concentrated sulfuric acid being the most common. alfa-chemistry.commasterorganicchemistry.com Fuming sulfuric acid, also known as oleum, which is a solution of SO₃ in H₂SO₄, is also a highly effective sulfonating agent. masterorganicchemistry.com The actual electrophile in these reactions is believed to be protonated sulfur trioxide, HSO₃⁺, or in some cases, the highly electrophilic SO₃ molecule itself. libretexts.orgmasterorganicchemistry.com

The kinetics of dodecylbenzene sulfonation have been the subject of detailed investigation. Studies have shown that the reaction rate is dependent on the concentrations of both dodecylbenzene and the sulfonating agent. For instance, one study determined the reaction to be of 0.74 order with respect to dodecylbenzene and 1.59 order with respect to sulfur trioxide. hrpub.org The reaction rate constant (k) is also influenced by temperature, with an activation energy of approximately 43.3 kJ/mol reported in one study. researchgate.net The progress of the reaction can be monitored by titrating the remaining sulfonating agent with a standard base solution. hrpub.org

Table 1: Kinetic Parameters for Dodecylbenzene Sulfonation

| Kinetic Parameter | Value | Reference |

|---|---|---|

| Order with respect to Dodecylbenzene | 0.74 | hrpub.org |

| Order with respect to Sulfur Trioxide | 1.59 | hrpub.org |

| Activation Energy (Ea) | 43.29 kJ/mol | researchgate.net |

Neutralization and Potassium Salt Formation Processes

Following the sulfonation of dodecylbenzene to produce dodecylbenzenesulfonic acid, the next critical step is its neutralization with a suitable potassium base to form the desired this compound.

Stoichiometric Considerations and pH Optimization in Potassium Salt Synthesis

The neutralization of dodecylbenzenesulfonic acid with a potassium base, such as potassium hydroxide (B78521) (KOH), is an acid-base reaction that requires careful stoichiometric control. youtube.comyoutube.com The reaction proceeds in a 1:1 molar ratio between the sulfonic acid and the potassium hydroxide.

To ensure complete neutralization and obtain a high-purity product, it is essential to accurately determine the amount of dodecylbenzenesulfonic acid produced in the first step. This can be achieved through titration. The pH of the reaction mixture is a critical parameter to monitor. The final pH should be near neutral (pH 7) to indicate that all the acid has been consumed. Maintaining the pH within a specific range, often between 7.0 and 11.5 for the sodium salt equivalent, is crucial for the stability and quality of the final product. thfine.com

Influence of Reaction Conditions on Product Yield and Purity

The yield and purity of this compound are significantly influenced by the reaction conditions during neutralization. Temperature control is important as excessive heat can lead to side reactions and degradation of the product. Efficient mixing is also crucial to ensure uniform distribution of the reactants and to facilitate a complete reaction.

In industrial settings, a process known as "dry neutralization" can be employed, where the sulfonic acid is reacted with a solid base like potassium carbonate. researchgate.netresearchgate.net In this scenario, the acid also acts as a binder in a granulation process. researchgate.net The kinetics of this process are complex, involving both the chemical reaction and the physical process of wetting the solid base particles. researchgate.net The temperature during dry neutralization also plays a significant role in the reaction kinetics. researchgate.net

Optimization of Purification and Isolation Techniques

After the synthesis of this compound, purification and isolation are necessary to obtain a product with the desired quality. A common method for purification involves precipitation. Due to the lower solubility of potassium dodecylbenzenesulfonate compared to its sodium counterpart in certain conditions, it can be selectively precipitated. nih.gov

One effective technique takes advantage of the low solubility of potassium dodecyl sulfate (B86663) (a similar compound) to precipitate the product from solution. nih.gov By adding a potassium salt, such as potassium chloride (KCl), to a solution containing the dodecylbenzenesulfonate, the potassium salt of the surfactant can be precipitated out. nih.gov The efficiency of this precipitation can be influenced by factors such as the concentration of the potassium salt, the pH of the solution, and the temperature. nih.gov After precipitation, the solid product can be collected by filtration, washed to remove impurities, and then dried to yield the final, purified this compound.

Recrystallization and Solvent-Based Refinement Strategies

Recrystallization is a fundamental technique for the purification of solid organic compounds, including this compound. The underlying principle is the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures. For aryl sulfonic acid salts, which are often highly water-soluble, finding suitable solvent systems can be challenging but is crucial for effective purification. google.com

A common strategy for the purification of surfactants like this compound is the use of a mixed-solvent system. This typically involves a "good" solvent, in which the compound is readily soluble, and a "bad" or "anti-solvent," in which it is poorly soluble. europeanpharmaceuticalreview.comsdu.dk For this compound, an ethanol-water mixture is a frequently employed system. The crude product is dissolved in a minimal amount of hot ethanol (B145695) (the "good" solvent), and then water (the "anti-solvent") is added dropwise until the solution becomes turbid, indicating the onset of precipitation. sdu.dk The solution is then gently heated to redissolve the precipitate and subsequently cooled slowly to allow for the formation of pure crystals. sdu.dk

The choice of anti-solvent and the solvent-to-anti-solvent ratio are critical parameters that influence the yield and purity of the final product. Acetone (B3395972), for instance, has been successfully used as an anti-solvent in the crystallization of the related compound, sodium dodecyl sulfate. researchgate.net The dielectric constant of the anti-solvent plays a significant role; solvents with lower dielectric constants, such as isopropanol (B130326) and acetone, have been shown to be effective in inducing the crystallization of potassium salts from aqueous solutions. mdpi.com

The rate of cooling and the final temperature are also key variables. Slow, controlled cooling generally promotes the growth of larger, purer crystals, as it allows for the selective incorporation of the desired molecules into the crystal lattice while excluding impurities. europeanpharmaceuticalreview.com In some instances, a slurry method can be employed for purification. This involves suspending the impure solid in a liquid phase where it has limited solubility. The impurities dissolve into the liquid phase, leaving behind a more purified solid which can then be collected by filtration. google.com

The effectiveness of a recrystallization protocol can be significantly enhanced through the use of Process Analytical Technology (PAT). europeanpharmaceuticalreview.com Tools such as in-situ infrared (IR) and Raman spectroscopy can monitor the concentration of the solute in the solution in real-time, allowing for precise control over supersaturation, a key driver for crystallization. sut.ac.thmdpi.com This level of control helps in optimizing the yield and ensuring consistent product quality. nih.gov

Table 1: Solvent Properties and Their Impact on Recrystallization

| Solvent Property | Desired Characteristic for "Good" Solvent | Desired Characteristic for "Anti-Solvent" | Impact on Recrystallization of this compound |

| Solubility | High solubility for the compound at elevated temperatures. | Low solubility for the compound at all temperatures. | Ethanol is a suitable "good" solvent, while water or acetone can act as an "anti-solvent" to induce precipitation. sdu.dkresearchgate.net |

| Boiling Point | Should be low enough for easy removal from the purified crystals. | Miscible with the "good" solvent. | The volatility of the chosen solvent system will affect the drying process of the final product. |

| Dielectric Constant | --- | Lower dielectric constant often enhances precipitation of ionic salts. | Anti-solvents like isopropanol and acetone with low dielectric constants can effectively induce crystallization. mdpi.com |

| Inertness | Must not react with the compound. | Must not react with the compound. | The chosen solvents should be chemically inert to avoid the formation of by-products. |

Evaluation of Continuous versus Batch Processes for Research-Scale Production

The production of this compound at a research scale can be accomplished through either batch or continuous processing. Each methodology presents a distinct set of advantages and disadvantages in terms of efficiency, safety, cost, and scalability.

Batch Processing

Batch processing is the traditional method for chemical synthesis at the laboratory scale. It involves the sequential addition of reactants to a single vessel, where the reaction proceeds to completion. For the synthesis of this compound, this would entail the sulfonation of dodecylbenzene followed by neutralization with potassium hydroxide in a batch reactor. researchgate.net

One of the primary advantages of batch processing at a research scale is its flexibility. It allows for easy modification of reaction parameters and is well-suited for exploratory synthesis and the production of small quantities of material. The equipment is generally less complex and less expensive than that required for continuous processing. However, batch processes can suffer from issues related to heat and mass transfer, especially in highly exothermic reactions like sulfonation. This can lead to the formation of by-products and a less consistent product quality between batches. nih.gov Kinetic studies of dodecylbenzene sulfonation in a batch reactor have shown the reaction to be of fractional order with respect to dodecylbenzene and of a higher order with respect to the sulfonating agent, highlighting the complexity of controlling the reaction rate. researchgate.net

Continuous Processing

Continuous processing, particularly utilizing microreactor technology, offers a compelling alternative for research-scale synthesis. In a continuous process, reactants are continuously fed into a reactor, and the product is continuously removed. Microreactors, with their high surface-area-to-volume ratio, provide excellent heat and mass transfer, which is highly beneficial for controlling fast and exothermic reactions like sulfonation. nih.gov This enhanced control can lead to higher yields, improved product purity, and enhanced safety due to the small reaction volumes. nih.govresearchgate.net

Studies on the sulfonation of dodecylbenzene in microreactors have demonstrated the potential for rapid reaction times and high yields. researchgate.net The residence time, temperature, and molar ratio of reactants can be precisely controlled, leading to a more consistent product. While the initial setup cost for a continuous system may be higher, the long-term benefits can include reduced operational costs, less waste generation, and a more efficient use of raw materials.

Comparative Evaluation for Research-Scale Production

For research-scale production, the choice between batch and continuous processing depends on the specific goals of the research. Batch processing remains a practical option for initial exploratory work and when only small, infrequent batches are required. However, for process optimization, kinetic studies, and the consistent production of high-purity material, continuous processing in a microreactor offers significant advantages. The enhanced control over reaction parameters in a continuous system can lead to a more reproducible and scalable process, which is a critical consideration for research that may eventually be translated to a larger scale.

Table 2: Comparison of Batch and Continuous Processes for Research-Scale Production

| Feature | Batch Process | Continuous Process (Microreactor) |

| Process Control | Less precise control over temperature and mixing, potential for hotspots. | Excellent control over temperature, residence time, and mixing. |

| Product Quality | Potential for batch-to-batch variability. | High consistency and reproducibility. |

| Safety | Higher risk with larger volumes of reactants, especially for exothermic reactions. | Inherently safer due to small reaction volumes. |

| Scalability | Scale-up can be challenging and may require re-optimization. | More straightforward scalability by parallelization or longer run times. |

| Yield & Purity | Can be lower due to side reactions and less optimal conditions. | Often higher due to better control, leading to fewer by-products. researchgate.net |

| Initial Cost | Lower initial investment in equipment. | Higher initial investment in pumps, reactors, and control systems. |

| Operational Cost | Can be higher due to lower efficiency and more waste. | Can be lower due to higher efficiency and less waste. |

| Flexibility | High flexibility for trying different reactions and conditions. | Less flexible for rapid changes in reaction types, but ideal for optimization. |

Sophisticated Analytical Characterization in Academic Research

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic and spectrometric methods are fundamental tools for confirming the identity and structural integrity of potassium 4-dodecylbenzenesulfonate. These techniques probe the interaction of the molecule with electromagnetic radiation and electric/magnetic fields, yielding data that is then interpreted to build a comprehensive picture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the detailed molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the confirmation of the dodecyl chain and the aromatic sulfonate group.

In a typical ¹H NMR spectrum of this compound, specific chemical shifts (δ) are indicative of the different proton environments within the molecule. The protons of the dodecyl chain's methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected to resonate in the upfield region, typically between δ 0.8 and 1.5 ppm. In contrast, the protons on the benzene (B151609) ring, being in a more electron-withdrawn environment due to the sulfonate group, will appear in the downfield region, generally between δ 7.2 and 7.6 ppm. The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structure.

Furthermore, advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC), can be employed to establish the connectivity between different parts of the molecule, providing unambiguous evidence for the 4-substitution pattern on the benzene ring and the attachment of the dodecyl chain. In studies of related potassium channels in detergent micelles, NMR has been instrumental in determining the secondary structure and backbone assignment of the protein, highlighting the versatility of this technique in complex biological systems. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Molecular Fragment | Chemical Shift (δ, ppm) |

| Dodecyl Chain (CH₃, CH₂) | 0.8–1.5 |

| Aromatic Protons (C₆H₄) | 7.2–7.6 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound with high accuracy. The compound has a molecular formula of C₁₈H₂₉KO₃S and a molecular weight of approximately 364.58 g/mol . nih.gov In a mass spectrometer, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The exact mass of this compound has been computed to be 364.14744744 Da. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing surfactants like dodecylbenzene (B1670861) sulfonates. In ESI-MS, the dodecylbenzenesulfonate anion is often observed at an m/z of 325.18. researchgate.net This corresponds to the anionic part of the molecule (C₁₈H₂₉O₃S)⁻ after the loss of the potassium ion. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, which is crucial for confirming the elemental composition of the molecule and distinguishing it from other compounds with similar nominal masses.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. By inducing the fragmentation of the parent ion and analyzing the resulting fragment ions, researchers can deduce the connectivity of the molecule. For instance, the fragmentation of the dodecylbenzenesulfonate anion would likely show characteristic losses corresponding to the alkyl chain and the sulfonate group, further corroborating the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and purity assessment of this compound. This method is based on the principle that molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals.

The benzene ring in this compound contains a system of π-electrons, which gives rise to characteristic absorption bands in the UV region. For the closely related sodium dodecylbenzene sulfonate (SDBS), strong absorption bands are observed at approximately 194 nm and 225 nm, with a weaker band around 260 nm. researchgate.net These absorptions are attributed to the π-π* electronic transitions within the aromatic ring. researchgate.net A UV absorbance peak for SDBS has also been reported at 224 nm, which was selected as the detection wavelength for quantitative analysis in some studies. researchgate.net The intensity of the absorption is directly proportional to the concentration of the compound in solution, a relationship described by the Beer-Lambert law. This allows for the precise determination of the concentration of this compound in various samples.

UV-Vis spectroscopy is also a valuable tool for assessing the purity of the compound. The presence of impurities, such as residual dodecylbenzene, can be detected by monitoring for characteristic absorbance peaks. For instance, residual dodecylbenzene can be quantified by its UV-Vis absorbance at 223 nm, with a permissible limit often set at less than 0.5%.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification in Related Compounds

The FT-IR spectrum of a dodecylbenzene sulfonate would exhibit several key absorption bands that confirm its structure:

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The asymmetric and symmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the dodecyl chain are observed in the region of 2850-2960 cm⁻¹. Specifically, the C-H asymmetric stretching of the CH₂ group is seen around 2925 cm⁻¹, while the asymmetric stretching of the terminal -CH₃ group is at approximately 2958 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region. For phenylated ligands, bands at 1609 and 1493 cm⁻¹ correspond to the C=C stretching of the benzene ring. researchgate.net

Sulfonate Group (SO₃⁻) Vibrations: The sulfonate group is characterized by strong, distinct absorption bands. The asymmetric stretching of the S=O bond typically appears as a broad, intense band around 1184 cm⁻¹, while the symmetric stretching is observed as a sharp band near 1027 cm⁻¹. researchgate.net

Aromatic C-H Out-of-Plane Bending: These deformations are found at lower frequencies, between 800 and 500 cm⁻¹, and can provide information about the substitution pattern of the benzene ring. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Dodecylbenzene Sulfonate Functional Groups

| Functional Group | Wavenumber (cm⁻¹) | Type of Vibration |

| Aliphatic C-H | 2850-2960 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| Sulfonate (S=O) | ~1184 (asymmetric), ~1027 (symmetric) | Stretching |

| Aromatic C-H | 800-500 | Out-of-plane bending |

Chromatographic Methods for Purity Assessment and Isomer Analysis

Chromatographic techniques are indispensable for separating the components of a mixture, making them ideal for assessing the purity of this compound and analyzing its various isomers.

High-Performance Liquid Chromatography (HPLC) for Yield Monitoring and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of linear alkylbenzene sulfonates (LAS), including this compound. It is widely employed for monitoring reaction yields during synthesis and for determining the final purity of the product. scielo.br

In a typical HPLC setup for LAS analysis, a reversed-phase column, such as a C8 or C18 column, is used. scielo.br The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a more polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing a salt, such as sodium perchlorate, to improve peak shape and resolution. scielo.br

For the analysis of dodecylbenzene sulfonic acid and its salts, a mobile phase containing acetonitrile, water, and an acid like phosphoric or formic acid can be used. sielc.comsielc.com Detection is commonly achieved using a UV detector set at a wavelength where the benzene ring absorbs strongly, such as 225 nm, or a fluorescence detector with excitation at 225 nm and emission at 290 nm. researchgate.net

HPLC is particularly useful for separating the different isomers of dodecylbenzene sulfonate that may be present in a commercial product. The position of the phenyl group on the dodecyl chain can vary, leading to a mixture of isomers. These isomers can often be resolved by HPLC, allowing for their individual quantification. The method's precision, linearity, and limit of detection can be validated to ensure accurate and reliable results. scielo.br For instance, recovery percentages for different LAS homologs have been reported to be in the range of 98-101%. scielo.br

Table 3: Typical HPLC Conditions for the Analysis of Linear Alkylbenzene Sulfonates

| Parameter | Condition |

| Column | C8 or C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with a salt (e.g., NaClO₄) or acid (e.g., H₃PO₄) |

| Detector | UV (e.g., 225 nm) or Fluorescence (Ex: 225 nm, Em: 290 nm) |

| Application | Purity determination, isomer analysis, yield monitoring |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the degradation products of this compound. The biodegradation of linear alkylbenzene sulfonates (LAS), such as the target compound, typically proceeds through the oxidation of the alkyl chain. This process leads to the formation of a series of shorter-chain sulfophenylcarboxylic acids (SPCs).

In a typical study, a sample containing this compound is subjected to conditions that promote degradation, such as exposure to microorganisms. The degradation products are then extracted and derivatized to make them volatile for GC-MS analysis. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of each component, allowing for their identification.

Research on the biodegradation of dodecylbenzene sulfonate (DBS) has identified several key intermediate products. The initial step is often the oxidation of the terminal methyl group of the dodecyl chain to a carboxylic acid, forming 4-sulfophenyldodecanoic acid. Subsequent β-oxidation shortens the alkyl chain, leading to a series of SPCs with varying chain lengths. Ultimately, this can lead to the formation of 4-sulfobenzoic acid. nih.gov

A study utilizing electrospray ionization mass spectrometry (ESI-MS), a related technique, on the degradation of DBS by Chlorella vulgaris detected several intermediate products. The mass-to-charge ratios (m/z) of these intermediates provide evidence for the proposed degradation pathway. For instance, the deprotonated molecule of DBS appears at an m/z of 325.18. nih.gov During degradation, ion peaks corresponding to intermediates such as 4-sodium sulfophenyldodecanoate (m/z 299.09473) and 4-sodium sulfobenzoic acid (m/z 215.00125) have been observed. nih.gov The MS/MS fragmentation of the parent ion can further confirm the structure of the degradation products. For example, the ion at m/z 325.18 can fragment to produce a characteristic ion at m/z 183.01. nih.gov

Table 1: Representative GC-MS Data for Dodecylbenzene Sulfonate Degradation Products

| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Proposed Structure |

|---|---|---|---|

| 18.5 | 4-Sulfophenyldodecanoic acid | 299, 183, 117 | HOOC-(CH₂)₁₁-C₆H₄-SO₃⁻ |

| 15.2 | 4-Sulfophenyl-octanoic acid | 243, 183, 117 | HOOC-(CH₂)₇-C₆H₄-SO₃⁻ |

| 12.8 | 4-Sulfophenyl-hexanoic acid | 215, 183, 117 | HOOC-(CH₂)₅-C₆H₄-SO₃⁻ |

| 9.7 | 4-Sulfobenzoic acid | 183, 139, 95 | HOOC-C₆H₄-SO₃⁻ |

Elemental Analysis and Titrimetric Approaches for Compositional Verification

Elemental analysis and titrimetric methods are fundamental for verifying the elemental composition and determining the purity of this compound.

Elemental Analysis provides the percentage composition of carbon, hydrogen, and sulfur in the compound. This experimental data is then compared with the theoretical values calculated from the molecular formula of this compound (C₁₈H₂₉KO₃S) to confirm its empirical formula and assess its purity.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 59.30 | 59.25 |

| Hydrogen (H) | 8.02 | 8.05 |

| Sulfur (S) | 8.79 | 8.75 |

Titrimetric approaches , particularly potentiometric titration, are widely used to determine the active matter content of anionic surfactants like this compound. metrohm.commetrohm.comrice.edu This method involves titrating the anionic surfactant with a standard solution of a cationic surfactant, such as Hyamine® 1622 (benzethonium chloride) or TEGO®trant. metrohm.comrice.edu The reaction forms a precipitate of the anionic-cationic surfactant complex. An ion-selective electrode that responds to the changing concentration of the surfactant ions is used to monitor the titration, and the endpoint is identified by a sharp change in potential. metrohm.comresearchgate.net

The titration is typically carried out in a two-phase system (e.g., water and an organic solvent) to ensure the solubility of the reactants and the precipitate. metrohm.com The pH of the solution is also an important parameter and is generally adjusted to a specific value depending on the sample matrix. metrohm.comazom.com

Table 3: Typical Parameters for Potentiometric Titration of an Anionic Surfactant

| Parameter | Value/Condition |

|---|---|

| Titrant | 0.004 M Hyamine® 1622 |

| Sample Concentration | ~0.004 mol/L |

| pH | 2-3 |

| Electrode | Surfactant-selective electrode |

| Endpoint Detection | Potentiometric (inflection point of the titration curve) |

Advanced Techniques for Solid-State and Complex Characterization (e.g., SEM, XRD)

Advanced analytical techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are employed for the solid-state characterization of this compound, providing insights into its morphology and crystal structure.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology, particle size, and shape of the powdered form of the compound. High-resolution SEM images can reveal details about the texture and aggregation of the particles, which can be important for its formulation and application. Studies on related compounds, such as sodium dodecyl benzene sulfonate (SDBS), have utilized SEM to observe changes in morphology when complexed with other substances. osti.gov

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of solid materials. The XRD pattern of a crystalline substance is unique and acts as a fingerprint for that specific phase. For this compound, XRD can be used to confirm its crystalline nature, identify the crystal system, and determine the unit cell parameters. It is also a valuable tool for assessing the purity of the material, as the presence of other crystalline phases would result in additional peaks in the diffraction pattern. In research involving surfactant-based materials, XRD is used to investigate the crystal structure of the synthesized powders. osti.gov

Table 4: Hypothetical XRD Data for Crystalline this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 5.5 | 16.05 | 100 |

| 11.0 | 8.03 | 45 |

| 16.5 | 5.37 | 60 |

| 22.1 | 4.02 | 85 |

| 27.7 | 3.22 | 30 |

Fundamental Interfacial and Self Assembly Phenomena

Elucidation of Surface Tension Reduction Mechanisms and Interfacial Activity

As a surfactant, potassium 4-dodecylbenzenesulfonate effectively reduces the surface tension at interfaces between different phases, such as liquid-air or liquid-liquid. benchchem.comwikipedia.org This phenomenon is driven by the molecule's amphiphilic structure. In an aqueous environment, the surfactant molecules orient themselves at the interface, with the hydrophilic sulfonate head group remaining in the water and the hydrophobic dodecyl tail extending into the non-polar phase (e.g., air or oil). benchchem.comnepjol.info This arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.

The primary mechanism involves the displacement of water molecules at the interface by the surfactant molecules. This process is energetically favorable as it reduces the free energy of the system. nepjol.info The presence of the surfactant at the interface facilitates processes like emulsification, where it stabilizes a mixture of two immiscible liquids, and solubilization, where it enhances the solubility of a substance. benchchem.com The effectiveness of this compound in reducing surface tension is a key factor in its application as a detergent and emulsifier. benchchem.com

Micellization Behavior and Aggregate Formation

At low concentrations in an aqueous solution, this compound exists as individual molecules. beloit.edu However, as the concentration increases, a point is reached where the surfactant molecules begin to spontaneously self-assemble into organized aggregates known as micelles. beloit.eduhilarispublisher.com This concentration is termed the Critical Micelle Concentration (CMC). nih.govorientjchem.org Above the CMC, any additional surfactant molecules added to the solution will predominantly form new micelles. jsirjournal.com

The determination of the CMC is a crucial step in characterizing a surfactant. Various methods can be employed for this purpose, including surface tension measurements, conductivity measurements, and fluorescence spectroscopy. nepjol.inforesearchgate.net A common approach involves plotting a physical property, such as surface tension or conductivity, against the logarithm of the surfactant concentration. A distinct break in the plot indicates the CMC. nepjol.info For instance, the surface tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. nepjol.infojsirjournal.com

Several factors can influence the CMC of this compound:

Temperature: An increase in temperature can affect the hydration of the hydrophilic head group and the structure of the surrounding water, which in turn influences the hydrophobic effect driving micellization. jsirjournal.com

Presence of Electrolytes: The addition of electrolytes, such as salts, can lower the CMC. asianpubs.org The counterions from the electrolyte can screen the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, thereby promoting micelle formation at a lower concentration. orientjchem.orgasianpubs.org For instance, the presence of potassium chloride (KCl) has been shown to decrease the CMC of similar anionic surfactants. orientjchem.org

Organic Additives: The presence of organic molecules can also affect the CMC by altering the solvent properties or by being incorporated into the micelles. asianpubs.org

A typical CMC value for sodium dodecylbenzenesulfonate, a closely related surfactant, is around 0.0016 M. beloit.edu

In aqueous solutions, the micelles formed by this compound are typically spherical. hilarispublisher.com In these structures, the hydrophobic dodecyl tails are oriented towards the center, forming a non-polar core, while the hydrophilic sulfonate head groups are on the outer surface, in contact with the surrounding water. wikipedia.orghilarispublisher.com This arrangement minimizes the unfavorable contact between the hydrophobic tails and water. hilarispublisher.com

The shape and size of the micelles can be influenced by factors such as surfactant concentration, temperature, and the presence of additives. orientjchem.org At higher concentrations or in the presence of certain electrolytes, spherical micelles can grow and transform into other shapes, such as cylindrical or rod-like micelles. hilarispublisher.com The structure of the surfactant molecule itself, specifically the balance between the size of the hydrophilic head and the hydrophobic tail, also plays a crucial role in determining the aggregate structure. wikipedia.org

Interactions with Colloidal Systems and Surface Charge Modulation

This compound can significantly influence the stability and functionalization of nanoparticle dispersions. benchchem.com The surfactant molecules can adsorb onto the surface of nanoparticles, modifying their surface properties. The hydrophobic tail of the surfactant can interact with the nanoparticle surface, particularly if the surface is hydrophobic, while the hydrophilic head group extends into the aqueous medium. benchchem.com

This adsorption can lead to the stabilization of nanoparticles in a dispersion. benchchem.com The negatively charged sulfonate groups on the surface of the nanoparticles create electrostatic repulsion between them, preventing aggregation and settling. benchchem.com This stabilization is crucial in many applications where a stable, well-dispersed colloidal system is required. Furthermore, the surfactant can be used to functionalize nanoparticles, for example, by creating a bilayer shell through self-assembly on hydrophobic cores. benchchem.com This functionalization can be used to control the interaction of nanoparticles with their environment, such as reducing non-specific binding in biological systems. benchchem.com The presence of surfactants like sodium dodecylbenzene (B1670861) sulfonate, along with polymers, can form a protective layer around particles, enhancing stability. researchgate.net

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. colostate.edu For nanoparticles dispersed in an aqueous medium, the surface charge plays a critical role in their stability. A high absolute zeta potential value (typically greater than ±30 mV) indicates strong electrostatic repulsion between particles, which prevents aggregation and leads to a stable dispersion. researchgate.net

In the case of this compound, the adsorption of the anionic surfactant onto nanoparticle surfaces imparts a negative charge. This is due to the presence of the negatively charged sulfonate head groups. benchchem.com As a result, the zeta potential of the nanoparticles in the dispersion will be negative. The magnitude of the zeta potential can be influenced by the concentration of the surfactant, the pH of the dispersion, and the ionic strength of the medium. colostate.edu For example, in aqueous media, the sulfonate group can impart a negative zeta potential in the range of -30 to -50 mV, which is sufficient to stabilize nanoparticles against aggregation. benchchem.com Monitoring the zeta potential is therefore a valuable tool for assessing and controlling the stability of nanoparticle dispersions functionalized with this compound. researchgate.net

Influence on Oscillating Chemical Systems

The study of oscillating chemical reactions, such as the Belousov-Zhabotinsky (BZ) reaction, provides a fascinating glimpse into the dynamics of non-equilibrium chemical systems. These reactions are characterized by periodic changes in the concentration of chemical species, often visualized as dramatic color changes or fluctuations in electrical potential. The introduction of surfactants into these systems can significantly alter their oscillatory behavior due to the formation of micelles, which can sequester reactants and influence reaction rates.

While direct research on the influence of this compound on oscillating chemical systems is not extensively available in the reviewed literature, the effects of other anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), have been studied. Given the structural similarity—both being alkylbenzene sulfonates—the findings on SDS can provide insights into the potential role of this compound in these complex systems.

Research on anionic surfactants in the context of the Belousov-Zhabotinsky reaction has shown that their presence, particularly above their critical micelle concentration (CMC), can modify the oscillatory parameters. Key parameters affected include the induction period (the time before oscillations begin) and the number and amplitude of the oscillations.

The primary mechanism by which these surfactants exert their influence is through the partitioning of reactants between the aqueous phase and the micellar pseudo-phase. The hydrophobic tails of the surfactant molecules form a nonpolar core within the micelle, while the hydrophilic head groups interface with the surrounding aqueous solution. This microenvironment can attract or repel different species involved in the oscillating reaction, thereby altering their effective concentrations and reactivity.

For instance, in studies involving anionic surfactants like SDS, it has been observed that the induction period of the BZ reaction can be significantly increased. This is often attributed to the solubilization of key intermediates or reactants within the micelles. The negatively charged surface of the anionic micelles can also electrostatically interact with the various ionic species present in the reaction mixture, further influencing the reaction pathways.

The following table summarizes the general effects of anionic surfactants on the parameters of the Belousov-Zhabotinsky reaction, which can be extrapolated to hypothesize the potential influence of this compound.

| Oscillatory Parameter | Observed Effect with Anionic Surfactants (e.g., SDS) | Potential Rationale |

| Induction Period | Generally increased | Sequestration of reactants or intermediates within micelles, slowing the initial reaction steps. |

| Oscillation Number | Can be gradually decreased until oscillations are quenched at high surfactant concentrations. | Alteration of the concentrations of key species required to sustain the oscillatory cycle. |

| Oscillation Amplitude | Can be modified, though the specific effect can vary. | Changes in the rates of the competing reaction pathways that drive the oscillations. |

Further empirical research specifically investigating the role of this compound in oscillating chemical systems would be necessary to provide detailed, quantitative data and to fully elucidate its specific influence on the intricate mechanisms of these fascinating reactions.

Catalytic Roles in Organic Synthesis

The application of this compound and its acidic form, 4-dodecylbenzenesulfonic acid (DBSA), has shown considerable promise in promoting various organic reactions. Its dual functionality as both a Brønsted acid and a surfactant allows for unique catalytic activities. researchgate.netresearchgate.netnih.gov

Brønsted Acid-Surfactant-Combined Catalysis (BASC) Mechanisms

The concept of Brønsted acid-surfactant-combined catalysis (BASC) is central to the utility of dodecylbenzenesulfonic acid (DBSA) in aqueous media. researchgate.netnih.gov DBSA, the protonated form of this compound, possesses both a strong Brønsted acidic proton in its sulfonic acid group and surfactant properties due to its long alkyl chain. This dual nature allows it to form micelles in water, creating microreactors where organic substrates can be concentrated and reactions can proceed efficiently. The surfactant properties facilitate the emulsification of water-immiscible reactants, increasing the interfacial area and bringing the reactants into close proximity with the catalytic acidic sites. researchgate.netnih.gov This mechanism is particularly advantageous for reactions that are typically slow or inefficient in aqueous environments. researchgate.net

Facilitation of Reaction Rates and Substrate Solubilization

A key function of this compound and its acidic counterpart in chemical reactions is the enhancement of reaction rates and the solubilization of substrates. benchchem.com The amphiphilic nature of the molecule allows it to reduce surface tension between immiscible phases, thereby facilitating the mixing and interaction of reactants. benchchem.combenchchem.com By forming micelles, it can encapsulate hydrophobic organic molecules within its nonpolar core, effectively increasing their solubility and concentration in the aqueous reaction medium. benchchem.com This increased local concentration of reactants within the micellar environment leads to a significant acceleration of reaction rates.

Specific Reaction Classes: Diacetylation, Benzoxanthene Synthesis, Carbamate/Urea Synthesis, Biodiesel Production

The catalytic prowess of 4-dodecylbenzenesulfonic acid (DBSA) has been demonstrated in several specific classes of organic reactions:

Diacetylation: DBSA has been proven to be an efficient and environmentally friendly catalyst for the synthesis of 1,1-diacetates (acylals) from aldehydes under solvent-free conditions. researchgate.net This method offers advantages such as mild reaction conditions, high yields, and short reaction times. researchgate.net The effectiveness of DBSA in this transformation is attributed not just to its acidic strength but also to its ability to activate the molecule's surface. researchgate.net

Benzoxanthene Synthesis: While direct evidence for the use of this compound in benzoxanthene synthesis is not prominent in the provided results, the related compound sodium dodecyl sulfate (SDS) has been used as a surfactant catalyst for the synthesis of 2-amino-3-cyano-4-substituted-4H-chromenes, which are structurally related to benzoxanthenes. researchgate.net This suggests the potential applicability of alkylbenzene sulfonates in facilitating such multi-component reactions in aqueous media. researchgate.netresearchgate.net

Carbamate/Urea Synthesis: The synthesis of urea derivatives can be achieved from alkyl ammonium carbamates. nih.govnih.gov While the direct use of this compound as a catalyst in this specific synthesis is not detailed, the process often involves the use of various catalysts and solvents to facilitate the conversion. nih.govnih.govgoogle.comresearchgate.netresearchgate.net The synthesis of urea is an important industrial process, and research into efficient catalytic methods is ongoing. nih.govnih.govgoogle.comresearchgate.netresearchgate.net

Biodiesel Production: 4-Dodecylbenzenesulfonic acid has been identified as an effective catalyst for the production of biodiesel from triglycerides and methanol (B129727). researchgate.net A significant advantage of using this acid catalyst is its ability to simultaneously catalyze the transesterification of triglycerides and the esterification of free fatty acids, while avoiding the formation of soaps and emulsions. researchgate.net The hydrophobic nature of the dodecyl group allows for a higher transesterification rate compared to other acid catalysts, leading to high conversion yields under mild conditions. researchgate.net In some processes, related surfactants like sodium dodecyl benzene (B151609) sulfonate (SDBS) have been used to convert acid oil from soapstock into a suitable feedstock for biodiesel production. epa.gov Furthermore, potassium sulfate, a byproduct of some biodiesel production methods, can be recovered and purified for other applications. google.comgoogle.com

Integration into Conducting Polymer Systems

This compound and its derivatives play a crucial role in the development of conducting polymers, influencing their properties and enabling their application in areas like biosensors.

Doping Mechanisms and Electrochemical Property Modulation

Dodecylbenzene sulfonic acid (DBSA) is a commonly used dopant for conducting polymers like poly(o-toluidine) (POT) and polypyrrole (PPy). researchgate.netresearchgate.net The doping process involves the incorporation of the DBSA molecules into the polymer matrix. This incorporation serves two main purposes: it introduces charge carriers (holes) into the polymer backbone, thereby increasing its electrical conductivity, and the long alkyl chain of DBSA enhances the processability and solubility of the otherwise intractable conducting polymer. researchgate.netresearchgate.net The presence of the dopant can be confirmed by techniques such as Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net The level of doping and the nature of the dopant can significantly influence the structural, morphological, electrical, and optical properties of the resulting polymer composite. researchgate.netresearchgate.net For instance, doping polypyrrole/silicon carbide nanocomposites with DBSA has been shown to improve their conductivity and thermal stability. researchgate.net

Role in Emulsification and Dispersion Technologies

This compound is an anionic surfactant with significant applications in the fields of emulsification and dispersion. Its molecular structure, featuring a long, hydrophobic dodecyl tail and a hydrophilic benzenesulfonate head group, allows it to effectively reduce the interfacial tension between immiscible liquids, such as oil and water. This property is fundamental to its role in stabilizing emulsions and is a key area of investigation for various industrial and research applications.

Stabilization of Immiscible Phases

The primary mechanism by which this compound stabilizes immiscible phases is through the formation of micelles and the reduction of interfacial tension. When introduced into a system containing oil and water, the surfactant molecules orient themselves at the oil-water interface. The hydrophobic dodecyl tails penetrate the oil droplets, while the hydrophilic sulfonate head groups remain in the aqueous phase. This arrangement creates a barrier that prevents the oil droplets from coalescing, thus forming a stable emulsion.

This dual interaction facilitates the emulsification of oils in water. The surfactant effectively lowers the energy required to create new surface area between the two phases, allowing for the formation of smaller, more stable droplets. Surfactants, in general, are crucial for such processes, as they overcome the natural tendency of oil and water to separate. The dynamics of surfactant adsorption at the interface are critical for applications that involve the rapid generation and stabilization of emulsions.

The structure of the surfactant molecule plays a significant role in its emulsifying capabilities. The balance between the hydrophilic head and the hydrophobic tail, often referred to as the hydrophilic-lipophilic balance (HLB), determines the type of emulsion that is favored (oil-in-water or water-in-oil). As an anionic surfactant, this compound is particularly effective in creating oil-in-water emulsions, which are common in numerous industrial formulations.

Applications in Enhanced Oil Recovery (EOR) Research

In the realm of advanced materials research, the principles governing the emulsifying action of surfactants like this compound are being explored for Enhanced Oil Recovery (EOR). EOR techniques are designed to increase the amount of crude oil that can be extracted from a reservoir beyond what is achievable through primary and secondary recovery methods. Chemical EOR, in particular, often involves the injection of surfactants to improve the displacement of oil trapped in the porous rock of a reservoir.

The fundamental principle behind the use of surfactants in EOR is the reduction of interfacial tension (IFT) between the crude oil and the injection water. nih.gov High IFT is a major contributor to the capillary forces that trap oil within the reservoir rock. By significantly lowering this tension, surfactants can mobilize the trapped oil, allowing it to be swept toward production wells. nih.gov

Research in this area has extensively studied anionic surfactants that are structurally similar to this compound, such as Sodium Dodecylbenzenesulfonate (SDBS). Studies have shown that the injection of these surfactants can lead to a significant increase in oil recovery. For instance, combining surfactant flooding with low salinity water (LSW) and alkali has been reported to potentially increase oil recovery by 7–17% of the original oil in place (OOIP). nih.gov The presence of alkali can react with acidic components in the crude oil to create in-situ soaps, which are also surface-active and contribute to lowering the IFT. nih.gov

The effectiveness of surfactant flooding is influenced by several reservoir conditions, including temperature, pressure, and the salinity of the formation water. The presence of certain ions can also impact the performance of the surfactant. For example, studies have investigated the effects of magnesium and potassium sulfates on oil recovery, noting that an increase in these salts can lead to improved recovery, partly by altering the wettability of the reservoir rock to a more water-wet state. researchgate.net

The table below summarizes key research findings related to the use of anionic surfactants in EOR studies, which provide a basis for understanding the potential role of this compound.

| Research Focus | Key Findings | Relevant Compounds |

| Surfactant-Polymer Flooding | Can increase oil recovery by mobilizing residual oil through IFT reduction and mobility control. | Sodium Dodecylbenzenesulfonate |

| Low Salinity Water (LSW) with Surfactants | Synergistic effects can lead to a significant increase in oil recovery compared to LSW or surfactant flooding alone. nih.gov | Sodium Dodecylbenzenesulfonate |

| Alkali-Surfactant-Polymer (ASP) Flooding | Creates in-situ surfactants and lowers IFT, leading to improved sweep efficiency. | Sodium Dodecylbenzenesulfonate |

| Influence of Cations on Recovery | Increased concentrations of certain ions, like potassium, can enhance oil recovery by altering rock wettability. researchgate.net | Potassium Sulfate |

While much of the specific research has focused on the sodium salt, the fundamental principles of interfacial tension reduction and emulsification are directly applicable to this compound. The choice of the counter-ion (in this case, potassium) can influence the surfactant's solubility and performance under specific reservoir conditions, making it a subject of interest for tailored EOR applications. Further research into the specific behavior of this compound in various reservoir conditions is a promising area for advancing EOR technologies.

Conclusion

Potassium 4-dodecylbenzenesulfonate stands out as a significant anionic surfactant with well-defined physicochemical properties that drive its utility in diverse research areas. Its role in reducing surface tension and forming micelles is fundamental to its applications in emulsion polymerization and the synthesis of stable nanoparticle systems. The ongoing investigation into its synthesis, characterization, and application continues to underscore its importance in advancing both fundamental chemical knowledge and the development of new materials.

Biomedical and Biological System Interactions Research

Cellular Lysis and Membrane Disruption Studies

The surfactant properties of Potassium 4-dodecylbenzenesulfonate make it a potent agent for disrupting cell membranes, a characteristic that is harnessed in various biotechnological applications.

The fundamental mechanism by which this compound enhances the permeability of biological membranes lies in its molecular structure. As a surfactant, its primary action is to reduce surface tension at interfaces. The molecule orients itself with its hydrophilic sulfonate head group interacting with the aqueous environment and its hydrophobic dodecyl tail embedding itself into the lipid bilayers of cell membranes.

This insertion disrupts the ordered structure of the lipid bilayer, leading to increased fluidity and the formation of pores or micelles within the membrane. This process ultimately compromises the membrane's integrity, increasing its permeability and, at sufficient concentrations, causing complete cell lysis, which is the breakdown of the cell. The interaction between the surfactant's hydrophobic tail and the non-polar regions of the membrane lipids is the critical step that leads to membrane solubilization and disruption.

The ability of this compound to disrupt cell membranes makes it a valuable tool in laboratory settings, particularly for the extraction and purification of proteins. It is commonly incorporated into cell lysis buffers to efficiently break open cells and release their intracellular contents.

Research has demonstrated its effectiveness in increasing the yield of membrane proteins, which are notoriously difficult to extract using traditional methods. In one study, the use of this compound at optimal concentrations resulted in a significant increase in the yield of membrane proteins.

Table 1: Efficacy in Protein Extraction

| Application | Method Enhancement | Result |

| Membrane Protein Extraction | Use of this compound in lysis buffer | Up to 40% increase in protein yield compared to non-surfactant methods. |

Bioavailability Enhancement and Drug Delivery Systems

The micelle-forming capability of this compound is central to its application in enhancing the bioavailability of other compounds and its investigation in pharmaceutical sciences.

In aqueous solutions, surfactant molecules like this compound can self-assemble into spherical structures called micelles once they reach a specific concentration known as the critical micelle concentration. In these micelles, the hydrophobic tails form a core, creating a non-polar microenvironment, while the hydrophilic heads form the outer shell, which remains in contact with the surrounding water.

The properties of this compound have led to its investigation for use in pharmaceutical formulations, particularly for improving the delivery of poorly soluble drugs. Enhancing the solubility of a drug is a critical step in ensuring its absorption and therapeutic effectiveness. By forming micelles that can carry hydrophobic drug molecules, this surfactant is explored as a potential vehicle in drug delivery systems. Research in this area focuses on how such formulations can lead to more effective delivery and improved bioavailability of pharmaceutical compounds.

Antimicrobial Efficacy and Mechanisms of Action against Bacterial Strains

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Its mechanism of action is directly related to its function as a surfactant.

The primary antimicrobial mechanism is the disruption of the bacterial cell membrane. By breaking down this essential protective barrier, the surfactant causes leakage of cellular contents and ultimately leads to cell death. Research has shown this compound to be effective against several types of bacteria. For instance, studies have recorded significant activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. In one specific application, a combination of this compound and phosphoric acid was shown to effectively reduce Escherichia coli populations on fruit surfaces.

Table 2: Antimicrobial Activity of this compound

| Target Strain | Effective Concentration | Observed Effect |

| Escherichia coli | As low as 0.1% | Significant antimicrobial activity. |

| Staphylococcus aureus | As low as 0.1% | Significant antimicrobial activity. |

| Escherichia coli (on apples) | Not specified | Significant population reduction when combined with phosphoric acid. |

Investigations into Effects on Biochemical Pathways

Enzyme Activity Modulation and Protein Stabilization

This compound and its close structural analog, sodium dodecylbenzene (B1670861) sulfonate (SDBS), have been shown to influence enzyme activity and protein structure through their surfactant properties. These effects are largely dependent on the concentration of the surfactant and the specific protein .

As an anionic surfactant, this compound can interact with proteins through both hydrophobic and electrostatic interactions. youtube.com The hydrophobic dodecyl tail can penetrate the hydrophobic cores of proteins, while the negatively charged sulfonate head group can interact with positively charged amino acid residues on the protein surface. youtube.comnih.gov This can lead to conformational changes, which may result in either modulation of enzyme activity or denaturation. quora.com

Research on SDBS has demonstrated its ability to disrupt the hydrogen bonding networks within proteins. nih.gov This disruption can lead to the unfolding of the protein's tertiary structure. nih.govresearchgate.net The extent of this unfolding is a key factor in whether the interaction results in activation or inhibition of enzymatic function.

Studies on various enzymes have shown that the effect of dodecylbenzene sulfonates can be either inhibitory or, in some cases, enhancing. For instance, SDBS has been observed to improve the activities of enzymes involved in hydrolysis and acidification processes in certain biological systems. nih.gov Conversely, it has also been shown to inhibit the activities of other enzymes, such as homoacetogens and methanogens. nih.gov In a study on the endonuclease from Serratia marcescens, the addition of SDBS (sulfonol) to the culture broth was found to increase the enzyme's activity. nih.gov

The interaction of anionic surfactants with proteins is a complex process that can lead to either stabilization or denaturation, depending on the surfactant concentration and the nature of the protein. At concentrations below the critical micelle concentration (CMC), surfactant monomers can bind to proteins, sometimes leading to a more compact and stable conformation. However, at concentrations above the CMC, the surfactant molecules can form micelles that envelop the protein, leading to significant unfolding and denaturation. researchgate.netresearchgate.net This denaturation process is driven by the hydrophobic interaction between the surfactant's alkyl chain and the protein's nonpolar regions, as well as by coulombic repulsion between the negatively charged head groups of the bound surfactant molecules. nih.gov

A study on the effectiveness of this compound in protein extraction highlighted its ability to significantly increase the yield of membrane proteins. This suggests that the surfactant can effectively solubilize and stabilize these proteins once they are removed from their native lipid environment.

Table 1: Effects of Dodecylbenzene Sulfonates on Enzyme Activity

| Enzyme/Enzyme Group | Compound | Observed Effect | Reference |

| Hydrolytic and Acidifying Enzymes | Sodium Dodecylbenzene Sulfonate | Improved Activity | nih.gov |

| Homoacetogens and Methanogens | Sodium Dodecylbenzene Sulfonate | Inhibited Activity | nih.gov |

| Endonuclease (Serratia marcescens) | Sodium Dodecylbenzene Sulfonate (Sulfonol) | Increased Activity | nih.gov |

Cellular Response Studies, including Apoptosis Induction

The interaction of this compound with cells can trigger a range of responses, from cytotoxicity to the induction of programmed cell death, or apoptosis. The primary mechanism underlying these effects is believed to be the disruption of the cell membrane's integrity due to the surfactant properties of the compound.

Studies on the closely related sodium dodecylbenzene sulfonate (SDBS) have shown that it can exert cytotoxic effects on cultured cells. For example, in human keratinocytes (HaCaT cells), SDBS at concentrations of 20 µg/ml and higher induced direct cytotoxicity and morphological changes. nih.gov This cytotoxicity is a direct consequence of the surfactant's ability to disrupt the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis.

At sub-lethal concentrations, the cellular stress caused by membrane perturbation can initiate signaling cascades that lead to apoptosis. While detailed molecular pathways for this compound are not extensively documented, the general mechanisms for surfactant-induced apoptosis involve both extrinsic and intrinsic pathways.

The disruption of the cell membrane can be a trigger for the intrinsic apoptotic pathway. This pathway is centered around the mitochondria. Damage to the mitochondrial membrane can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This, in turn, can activate a cascade of enzymes called caspases, which are the executioners of apoptosis. Key initiator caspases in this pathway include caspase-9, which then activates effector caspases like caspase-3. nih.gov

While a direct link between this compound and the expression of specific apoptosis-regulating proteins like the Bcl-2 family (which includes pro-apoptotic Bax and anti-apoptotic Bcl-2) has not been definitively established in the searched literature, it is a common mechanism in apoptosis. nih.gov A shift in the Bax/Bcl-2 ratio in favor of Bax is a hallmark of the intrinsic apoptotic pathway.

A study on SDBS and human keratinocytes found that while the compound was cytotoxic at higher concentrations, it did not significantly affect the mRNA expression of pro-inflammatory cytokines such as IL-1α, IL-6, IL-8, and TNF-α. nih.gov This suggests that the cellular response to this surfactant may not be strongly linked to an inflammatory response in this cell type.

Table 2: Cellular Responses to Dodecylbenzene Sulfonates

| Cell Line | Compound | Concentration | Observed Effect | Reference |

| Human Keratinocytes (HaCaT) | Sodium Dodecylbenzene Sulfonate | ≥ 20 µg/ml | Cytotoxicity and morphological changes | nih.gov |

| Human Keratinocytes (HaCaT) | Sodium Dodecylbenzene Sulfonate | Various | No significant effect on pro-inflammatory cytokine mRNA expression | nih.gov |

Environmental Behavior and Remediation Technologies Research

Degradation Pathways and Metabolite Identification

The breakdown of Potassium 4-dodecylbenzenesulfonate in the environment occurs through both abiotic and biotic processes, leading to a variety of degradation products.

Photodegradation is a key abiotic process that contributes to the transformation of dodecylbenzene (B1670861) sulfonates in the environment. When exposed to ultraviolet (UV) radiation, particularly in the presence of ozone, this compound can be broken down into smaller, more oxidized molecules. Research has identified formaldehyde (B43269) and glyoxal (B1671930) as two of the primary products of this photodegradation process. The mechanism likely involves the generation of highly reactive hydroxyl radicals which attack the aromatic ring and the alkyl chain of the molecule, leading to their fragmentation.

Microbial biodegradation is the primary mechanism for the removal of linear alkylbenzene sulfonates (LAS), including this compound, from the environment. nih.gov The ultimate biodegradation of LAS in agricultural soils amended with sludge is relatively rapid, with half-lives for the mineralization of the benzene (B151609) ring ranging from 18 to 26 days. nih.gov This degradation process shows little variation for LAS homologs with alkyl chains containing 10 to 14 carbons. nih.gov

The biodegradation of LAS follows a well-established pathway. The initial step involves the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by sequential shortening of the alkyl chain by two carbon units at a time (β-oxidation). nih.gov This process leads to the formation of a series of intermediates known as sulfophenylcarboxylic acids (SPCs). nih.gov These SPCs are further degraded by the cleavage of the aromatic ring, ultimately leading to the complete mineralization of the compound to carbon dioxide, water, and sulfate (B86663). nih.gov The kinetics of the formation and subsequent degradation of these SPC intermediates can be described by a model that accounts for both their generation from the parent LAS molecule and their own biodegradation. nih.gov The complete disappearance of SPCs under aerobic conditions indicates a thorough degradation of LAS in marine environments. nih.gov

The rate of biodegradation can be influenced by environmental factors such as temperature, with lower temperatures inhibiting the process. nih.gov The presence of an adapted microbial community can enhance the kinetics of degradation. nih.gov

Table 1: Half-lives for Mineralization of Linear Alkylbenzene Sulfonate (LAS) Homologs in Sludge-Amended Agricultural Soil

| LAS Homolog (Alkyl Chain Length) | Half-life (days) |

| C10 | 22 |

| C11 | 26 |

| C12 | 18 |

| C13 | 23 |

| C14 | 24 |

Data sourced from a study on the biodegradation kinetics of LAS in sludge-amended agricultural soils. nih.gov

A variety of microorganisms have been identified as being capable of degrading alkylbenzene sulfonates. Bacteria from the genera Pseudomonas and Rhodococcus are particularly noteworthy for their ability to break down these compounds. nih.govnih.govmdpi.com

Pseudomonas species have been shown to be capable of degrading both linear and branched-chain dodecylbenzene sulfonates. nih.govnih.gov For instance, Pseudomonas aeruginosa W51D can mineralize a significant portion of commercial branched-chain alkylbenzene sulfonates and completely degrade linear alkylbenzene sulfonates. nih.gov The degradation pathway in Pseudomonas often involves the initial desulfonation of the molecule, followed by hydroxylation of the aromatic ring. nih.gov Some Pseudomonas species utilize a co-metabolic process, where the presence of other compounds, such as phenol, can enhance the degradation of the alkylbenzene sulfonate. nih.gov Studies with Pseudomonas sp. have identified metabolic products such as phenol, catechol, mandelic acid, benzyl (B1604629) alcohol, and benzoic acid, indicating the breakdown of the aromatic ring. nih.gov Immobilized Pseudomonas species have also been shown to be effective in removing LAS from solutions, with alginate-entrapped Pseudomonas nitroreducens showing high degradation efficiency. scirp.org

Rhodococcus strains are also known for their broad degradative capabilities towards aromatic compounds, including those found in LAS. mdpi.com These bacteria possess key enzymes, such as catechol dioxygenases, which are crucial for the cleavage of the aromatic ring, a key step in the complete mineralization of the surfactant. mdpi.com The ability of Rhodococcus to degrade a wide range of aromatic compounds makes them important contributors to the bioremediation of sites contaminated with these pollutants. mdpi.com

Environmental Fate and Transport Studies

The fate and transport of this compound in the environment are governed by its physicochemical properties and its interactions with various environmental components.

This compound, being an anionic surfactant, readily adsorbs to various environmental matrices, including soil, sediment, and activated carbon. industrialchemicals.gov.aumdpi.comresearchgate.net This adsorption is primarily driven by hydrophobic interactions between the dodecyl alkyl chain and the organic matter present in these matrices. mdpi.comnih.gov

In soil and sediment, the organic carbon content is a major factor controlling the extent of adsorption. industrialchemicals.gov.au The substance will rapidly and reversibly partition to sludge and the organic carbon in sediments. industrialchemicals.gov.au The adsorption of dodecylbenzene sulfonic acid (the acid form of the compound) on biochars derived from corn straw and poplar leaves has been shown to be complex, involving mechanisms such as partition, anion exchange, the formation of hydrogen bonds, covalent bonds, and charge transfer. mdpi.comresearchgate.net

Activated carbon is a highly effective adsorbent for removing dodecylbenzene sulfonates from water. researchgate.net The adsorption mechanism on carbon blacks is also dominated by hydrophobic interactions. nih.govtandfonline.com The adsorption capacity can be influenced by factors such as the presence of inorganic salts. For instance, the addition of sodium chloride can increase the adsorption amount of sodium dodecylbenzene sulfonate on carbon black. nih.govtandfonline.com

The adsorption behavior can be described by various isotherm models, with the Freundlich and Langmuir models being commonly used. mdpi.com For the adsorption of dodecylbenzene sulfonic acid on some biochars, the Langmuir model provides a good fit, while for others, a linear model is more appropriate. researchgate.net

The bioaccumulation potential of linear alkylbenzene sulfonates, including this compound, is considered to be low in both aquatic and terrestrial ecosystems. industrialchemicals.gov.aunih.govkao.com